(Z)-[AMINO(4-METHOXYPHENYL)METHYLIDENE]AMINO 2-(4-BROMOPHENOXY)ACETATE
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Overview
Description
(Z)-[AMINO(4-METHOXYPHENYL)METHYLIDENE]AMINO 2-(4-BROMOPHENOXY)ACETATE is an organic compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group
Preparation Methods
The synthesis of (Z)-[AMINO(4-METHOXYPHENYL)METHYLIDENE]AMINO 2-(4-BROMOPHENOXY)ACETATE typically involves the condensation reaction between an amine and an aldehyde or ketone. One common method is the reaction of 4-methoxyaniline with 4-bromophenoxyacetaldehyde under acidic or basic conditions to form the Schiff base. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization .
Chemical Reactions Analysis
(Z)-[AMINO(4-METHOXYPHENYL)METHYLIDENE]AMINO 2-(4-BROMOPHENOXY)ACETATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of amines.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium azide or potassium cyanide.
Scientific Research Applications
(Z)-[AMINO(4-METHOXYPHENYL)METHYLIDENE]AMINO 2-(4-BROMOPHENOXY)ACETATE has several scientific research applications:
Chemistry: It is used as a starting material for the synthesis of various organic compounds, including dyes and pharmaceuticals.
Biology: The compound has been studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of (Z)-[AMINO(4-METHOXYPHENYL)METHYLIDENE]AMINO 2-(4-BROMOPHENOXY)ACETATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects .
Comparison with Similar Compounds
Similar compounds to (Z)-[AMINO(4-METHOXYPHENYL)METHYLIDENE]AMINO 2-(4-BROMOPHENOXY)ACETATE include:
2-[(4-Methoxyphenyl)amino]methylphenol: This compound has similar structural features but lacks the bromine atom.
4-[(4-Methoxyphenyl)amino]methyl-N,N-dimethylaniline: This compound has a dimethylamino group instead of the bromophenoxy group.
2-[(4-Chlorophenyl)amino]methyl-6-methoxyphenol: This compound has a chlorine atom instead of a bromine atom.
These compounds share similar chemical properties and reactivity but differ in their specific applications and biological activities.
Properties
IUPAC Name |
[(Z)-[amino-(4-methoxyphenyl)methylidene]amino] 2-(4-bromophenoxy)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrN2O4/c1-21-13-6-2-11(3-7-13)16(18)19-23-15(20)10-22-14-8-4-12(17)5-9-14/h2-9H,10H2,1H3,(H2,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLSYDHVVTHDBGK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=NOC(=O)COC2=CC=C(C=C2)Br)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C(=N/OC(=O)COC2=CC=C(C=C2)Br)/N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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